Acetyl-L-valine methyl amide
CAS No.: 19701-84-9
Cat. No.: VC21538990
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19701-84-9 |
---|---|
Molecular Formula | C8H16N2O2 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | (2S)-2-acetamido-N,3-dimethylbutanamide |
Standard InChI | InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1 |
Standard InChI Key | CERMWOUCIZTOBO-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC)NC(=O)C |
SMILES | CC(C)C(C(=O)NC)NC(=O)C |
Canonical SMILES | CC(C)C(C(=O)NC)NC(=O)C |
Chemical Structure and Properties
Molecular Structure
Acetyl-L-valine methyl amide features a central amino acid core (L-valine) with specific modifications at both terminals. The amino group (N-terminus) is acetylated, while the carboxyl group (C-terminus) is converted to a methyl amide. This structure maintains the chiral center of L-valine, preserving its stereochemistry while modifying its reactivity and solubility properties .
The structure contains:
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An acetyl group (CH3CO-) attached to the amino nitrogen
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The valine side chain (isopropyl group)
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A methyl amide group (-NHCH3) replacing the carboxylic acid
Physical and Chemical Properties
The physical and chemical properties of Acetyl-L-valine methyl amide are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Formula | C8H16N2O2 | |
Molecular Weight | 172.22 g/mol | |
Physical State | Solid | |
Storage Condition | Room temperature | |
Purity (Commercial) | ≥98% | |
CAS Number | 19701-84-9 | |
PubChem CID | 7019867 |
The compound's structure gives it moderate solubility in polar organic solvents like methanol, which is leveraged in its synthesis and applications .
Synthesis and Preparation Methods
Chemical Synthesis Routes
The synthesis of Acetyl-L-valine methyl amide typically follows a multi-step process involving protection, activation, and modification of the amino acid L-valine. The primary synthetic route involves:
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N-terminal acetylation of L-valine to form N-acetyl-L-valine
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Activation of the carboxylic acid group
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Conversion to the methyl amide derivative
More specifically, the synthesis involves the reaction of L-valine with acetic anhydride to form the N-acetyl derivative, followed by methylation of the amide group. This process can be achieved through various chemical methods, including the use of methyl iodide and a base like sodium hydride.
Laboratory Preparation Methods
One documented laboratory method for preparing Acetyl-L-valine methyl amide involves the ammonolysis of N-acetyl-L-valine methyl ester in dry methanol, which yields the corresponding amide . This approach represents a more straightforward method that can be employed in laboratory settings.
The preparation sequence typically involves:
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Esterification of N-acetyl-L-valine to form the methyl ester
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Treatment of the ester with ammonia in methanol to produce the methyl amide
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Purification of the final product
This method provides a practical approach for laboratory-scale synthesis of the compound for research purposes .
Applications and Research Uses
Pharmaceutical Applications
Acetyl-L-valine methyl amide has gained attention in pharmaceutical research due to its potential as a building block for peptide synthesis and drug development. Its stability and solubility properties make it a valuable compound in the formulation of bioactive molecules. The modified terminals (acetylated N-terminus and methylated amide C-terminus) protect the compound from enzymatic degradation, potentially enhancing its bioavailability and pharmacokinetic properties.
In pharmaceutical development, such amino acid derivatives can serve as:
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Peptide mimetics with enhanced stability
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Scaffolds for designing enzyme inhibitors
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Components in peptidomimetic drug design
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Tools for structure-activity relationship studies
Materials Science Applications
In materials science, derivatives of amino acids like Acetyl-L-valine methyl amide are used to create responsive polymers. These polymers can change properties in response to environmental conditions such as temperature, which is particularly useful in drug delivery systems.
The amino acid backbone provides chirality and hydrogen bonding sites, which can contribute to:
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Self-assembling materials
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Controlled release systems
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Biocompatible polymers
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Smart materials with stimuli-responsive properties
Biochemical Research
Acetyl-L-valine methyl amide serves as an important tool in biochemical research, particularly in studies focusing on:
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Peptide structure and conformation
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Protein-peptide interactions
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Enzyme mechanism studies
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Biophysical investigations of amino acid derivatives
Research involving this compound has included studies on enthalpy of dilution in aqueous solutions, providing insights into the thermodynamic properties of amino acid derivatives and their interactions in solution .
Comparative Analysis with Related Compounds
Comparison with Related Amino Acid Derivatives
While specific research on Acetyl-L-valine methyl amide in biological systems is limited, its structural similarity to other amino acid derivatives suggests potential applications in various fields. A comparative analysis with related compounds helps contextualize its properties and potential applications:
Compound | Structure | Key Differences | Primary Applications |
---|---|---|---|
Acetyl-L-valine methyl amide | C8H16N2O2 | Methylated amide group | Peptide synthesis, materials science |
N-Acetylvaline | C7H13NO3 | Free carboxylic acid group | Metabolite, protein modification marker |
N-acetyl-L-valine amide | C7H14N2O2 | Unmodified amide group | Peptide research, conformational studies |
N-acetylglycine amide | C4H8N2O2 | No side chain | Reference compound in thermodynamic studies |
N-Acetylvaline, a related compound, is a biologically available N-terminal capped form of L-valine. It's worth noting that N-acetyl amino acids can be produced either via direct synthesis by specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins by specific hydrolases .
Relationship to Protein Modification
N-terminal acetylation of proteins is a widespread and highly conserved process in eukaryotes, involved in protection and stability of proteins. About 85% of all human proteins and 68% of all yeast proteins are acetylated at their N-terminus . This biological context provides additional perspective on the significance of acetylated amino acid derivatives like Acetyl-L-valine methyl amide in modeling and studying these natural processes.
Current Research and Future Perspectives
Current research involving Acetyl-L-valine methyl amide and related compounds focuses on several promising areas:
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Development of novel drug delivery systems using responsive polymers
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Design of peptidomimetics with enhanced pharmacological properties
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Investigation of thermodynamic properties of amino acid derivatives in solution
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Creation of biomaterials with tunable properties
Future research directions may include:
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More detailed structure-activity relationship studies
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Exploration of potential biological activities
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Development of new synthetic routes for analogues
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Applications in nanomedicine and targeted drug delivery
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